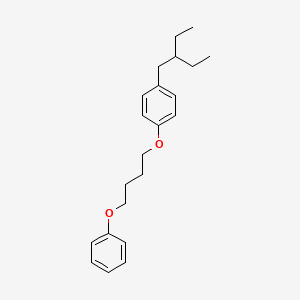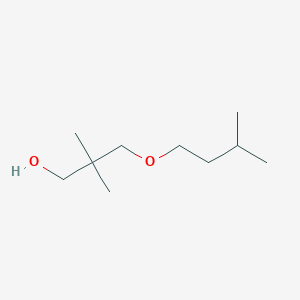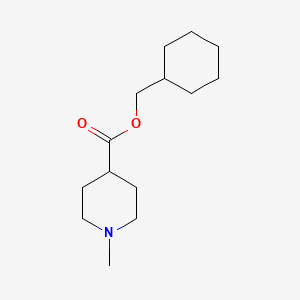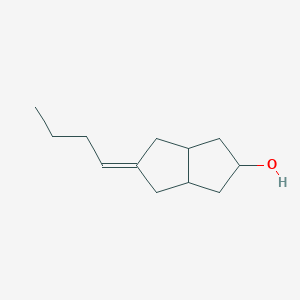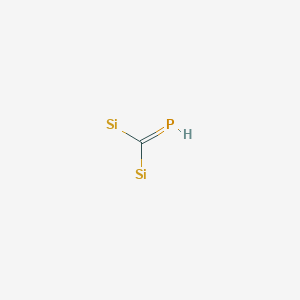
CID 78060980
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060980” is a chemical entity that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060980 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. The reaction conditions are optimized to maximize the efficiency of the synthesis process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using advanced chemical engineering techniques. The process involves the use of large-scale reactors and continuous flow systems to ensure consistent production. The industrial methods also incorporate purification steps to remove any impurities and ensure the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: CID 78060980 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents under acidic conditions, while reduction reactions may involve the use of reducing agents under basic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products with different functional groups.
Scientific Research Applications
CID 78060980 has a wide range of scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment. In industry, it is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 78060980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins that play a crucial role in various biological processes. The pathways involved in the mechanism of action are studied to understand how this compound influences cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds: CID 78060980 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties, such as CID 5090 and other related chemical entities.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the distinct properties it exhibits. These properties make it suitable for various applications and distinguish it from other similar compounds. The comparison with similar compounds helps to understand the advantages and limitations of this compound in different contexts.
Properties
Molecular Formula |
CHPSi2 |
|---|---|
Molecular Weight |
100.16 g/mol |
InChI |
InChI=1S/CHPSi2/c2-1(3)4/h2H |
InChI Key |
PTWDOCMLLJPLOR-UHFFFAOYSA-N |
Canonical SMILES |
C(=P)([Si])[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


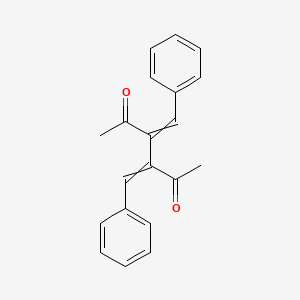
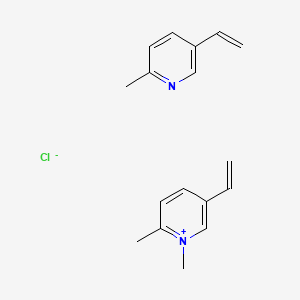
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)



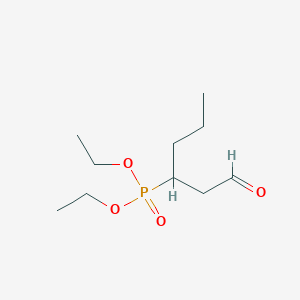
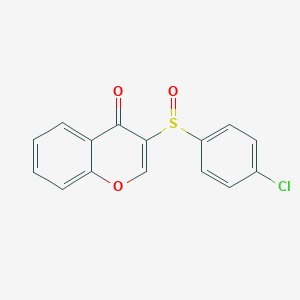
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
